N1-(3-(dimethylamino)propyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

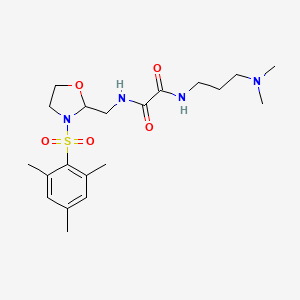

N1-(3-(dimethylamino)propyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two key substituents:

- N2-substituent: A mesitylsulfonyl-substituted oxazolidine moiety, contributing steric bulk and electron-withdrawing properties due to the sulfonyl group.

The mesitylsulfonyl group likely enhances metabolic stability and binding specificity, making this compound a candidate for pharmacological applications, though specific biological data are unavailable in the evidence.

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O5S/c1-14-11-15(2)18(16(3)12-14)30(27,28)24-9-10-29-17(24)13-22-20(26)19(25)21-7-6-8-23(4)5/h11-12,17H,6-10,13H2,1-5H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDCDHGLJABIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N1-(3-(dimethylamino)propyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex synthetic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₅O₃S

- Molecular Weight : 385.54 g/mol

Structural Features

The structure includes:

- A dimethylamino group which is known for enhancing solubility and bioavailability.

- An oxazolidinyl moiety that may contribute to its biological activity through interactions with various biological targets.

Research indicates that compounds with similar structural features may exhibit various biological activities, including:

- Kinase Inhibition : Compounds similar to this oxalamide have been investigated for their roles as kinase inhibitors, which are crucial in regulating cellular functions and signaling pathways .

- GPR6 Modulation : Some derivatives have been identified as modulators of the GPR6 receptor, which is involved in several neurological processes .

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting tumor cell proliferation.

- Neuroprotective Effects : The modulation of GPR6 suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

In Vitro Studies

- A study conducted on related compounds demonstrated significant inhibition of cancer cell lines, indicating a potential pathway for therapeutic applications in oncology.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxalamide Derivative 1 | HeLa | 15.2 |

| Oxalamide Derivative 2 | MCF-7 | 12.8 |

In Vivo Studies

- Animal models treated with similar oxalamide compounds showed reduced tumor sizes compared to control groups, highlighting the efficacy of these compounds in a living system.

Toxicological Profile

While specific toxicity data on this compound is limited, related compounds have shown acceptable safety profiles in preliminary studies.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural features and molecular properties of the target compound and its analogues:

*Molecular weight inferred from structurally similar compound in .

Key Comparative Insights

Substituent Effects on Electronic Properties :

- The target compound’s mesitylsulfonyl group (electron-withdrawing) contrasts with Analogue 1’s 4-nitrophenylsulfonyl group, which has stronger electron-withdrawing effects due to the nitro substituent . This difference may influence reactivity in catalytic or binding applications.

- Analogue 4’s methylthiophenyl group (electron-donating) could enhance nucleophilicity at the sulfonyl oxygen, unlike the target’s mesityl group .

Analogue 3’s oxazinan ring (six-membered) vs. the target’s oxazolidine (five-membered) alters ring strain and conformational flexibility .

Solubility and Pharmacokinetics: The dimethylaminopropyl group in the target may improve water solubility compared to Analogue 2’s methoxyphenethyl group, which is more lipophilic . Analogue 1’s morpholinopropyl substituent, a cyclic amine, could enhance metabolic stability compared to the target’s linear tertiary amine .

Q & A

How can the synthesis of N1-(3-(dimethylamino)propyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide be optimized to improve yield and purity?

Level : Basic

Methodological Answer :

Synthetic optimization should focus on:

- Reagent stoichiometry : Adjusting molar ratios of intermediates (e.g., oxalyl chloride and amines) to minimize side reactions. highlights dichloromethane or THF as solvents for oxalamide formation, but reaction temperatures (e.g., 10°C in ) may influence selectivity.

- Purification steps : Recrystallization from chloroform (as in ) or column chromatography can enhance purity.

- Catalyst screening : Triethylamine (used in ) or other bases may improve coupling efficiency.

- Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts.

Key Variables : Solvent polarity, temperature control, and reagent addition rates .

What analytical techniques are most effective for confirming the structure and purity of this compound?

Level : Basic

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can verify substituent connectivity (e.g., dimethylamino protons at δ ~2.2 ppm, mesitylsulfonyl aromatic protons as singlet peaks). provides an example of NMR analysis for a related oxalamide.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion).

- HPLC : Reverse-phase chromatography with UV detection assesses purity (>95% recommended for biological assays).

- Elemental Analysis : Validates empirical formula .

How does the mesitylsulfonyl group influence the compound’s reactivity and biological interactions?

Level : Advanced

Methodological Answer :

- Steric Effects : The bulky mesitylsulfonyl group may hinder nucleophilic attacks at the oxazolidinone ring (). Computational modeling (e.g., DFT calculations) can quantify steric parameters.

- Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity at adjacent sites, potentially enhancing interactions with biological targets (e.g., enzymes with nucleophilic residues).

- Solubility : The hydrophobic mesityl group may reduce aqueous solubility, necessitating formulation studies (e.g., DMSO/water mixtures).

Experimental Validation : Compare analogs with smaller sulfonyl groups (e.g., tosyl) in bioactivity assays .

What strategies can resolve contradictions in reported biological activity data across studies?

Level : Advanced

Methodological Answer :

- Standardized Assay Conditions : Variability in cell lines (e.g., bacterial vs. mammalian) or assay protocols (e.g., IC50 determination methods) may explain discrepancies. Replicate studies under controlled conditions (e.g., CLSI guidelines).

- Metabolic Stability : Evaluate compound stability in different media (e.g., liver microsome assays) to account for degradation.

- Epistructural Analysis : Use X-ray crystallography or cryo-EM to confirm target binding modes, as seen in ’s antibacterial peptidomimetics.

Case Study : If one study reports anti-inflammatory activity () but another shows no effect, assess differences in inflammatory markers or dosing regimens .

How can computational methods guide the design of derivatives with enhanced target selectivity?

Level : Advanced

Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. The oxalamide’s hydrogen-bonding capacity (amide groups) and mesitylsulfonyl steric bulk are critical docking parameters.

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to predict optimized substituents.

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations) to identify residues critical for interactions.

Validation : Synthesize top-scoring virtual hits and test in vitro .

What are the challenges in scaling up the synthesis without compromising stereochemical integrity?

Level : Advanced

Methodological Answer :

- Chiral Intermediates : Use enantiomerically pure starting materials (e.g., (R)- or (S)-3-(dimethylamino)propylamine) to avoid racemization.

- Reaction Monitoring : Employ chiral HPLC to detect unintended stereochemical changes during scale-up.

- Process Optimization : Replace batch reactions with flow chemistry for better temperature and mixing control, as suggested in ’s dropwise reagent addition.

Case Study : ’s chlorination step (using PCl5) may require strict anhydrous conditions to prevent hydrolysis at larger scales .

How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Level : Advanced

Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive). For example, ’s compound showed antibacterial activity via enzyme binding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- Mutagenesis Studies : Engineer enzymes with key residue mutations (e.g., catalytic site histidines) to confirm binding dependencies.

Data Interpretation : Compare inhibition constants (Ki) across enzyme isoforms to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.